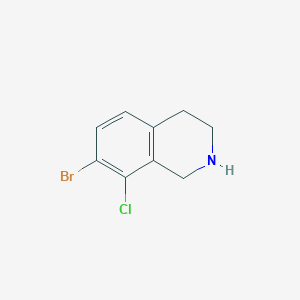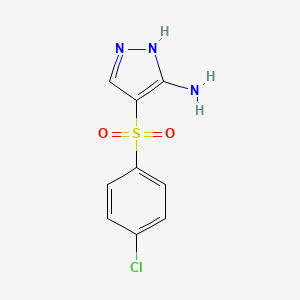
7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is an organic compound with the molecular formula C9H9BrClN It is a derivative of tetrahydroisoquinoline, characterized by the presence of bromine and chlorine atoms at the 7th and 8th positions, respectively
Wirkmechanismus
Target of Action
It is known that tetrahydroisoquinolines (thiqs) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets through various mechanisms, depending on their specific structure and the nature of the target .
Biochemical Pathways
Thiqs are known to be involved in a variety of biochemical pathways, particularly those related to neurodegenerative disorders .
Result of Action
Thiqs are known to exert diverse biological activities, which suggests that they may have multiple effects at the molecular and cellular levels .
Action Environment
The action of 7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored at 0-8 °C . Furthermore, it is insoluble in water, which could influence its distribution and efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline typically involves the halogenation of tetrahydroisoquinoline derivatives. One common method includes the bromination and chlorination of 1,2,3,4-tetrahydroisoquinoline using bromine and chlorine reagents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-halogenation.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into fully hydrogenated isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules .
Wissenschaftliche Forschungsanwendungen
7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 8-Chloro-1,2,3,4-tetrahydroisoquinoline
- 7-Bromo-8-chloroquinoline
Comparison: Compared to its analogs, 7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to molecular targets and increase its versatility in synthetic applications .
Eigenschaften
IUPAC Name |
7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYDHMAJPQTGOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782330-44-2 |
Source


|
| Record name | 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2920877.png)
![3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine](/img/structure/B2920879.png)
![N-[Cyano(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2920882.png)

![7-ethyl-8-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2920884.png)
![3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile](/img/structure/B2920885.png)
![4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine](/img/structure/B2920887.png)


![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2920891.png)

![2-{[methyl(phenyl)carbamoyl]methyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2920897.png)
![4-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]morpholine](/img/structure/B2920898.png)

